molecular formula C14H10BrClO3 B5516750 2-chlorophenyl (4-bromophenoxy)acetate

2-chlorophenyl (4-bromophenoxy)acetate

Cat. No.: B5516750
M. Wt: 341.58 g/mol
InChI Key: YWSMNCHKAZCSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl (4-bromophenoxy)acetate is an aromatic ester featuring a 2-chlorophenyl group linked via an acetoxy bridge to a 4-bromophenoxy moiety.

Properties

IUPAC Name

(2-chlorophenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-5-7-11(8-6-10)18-9-14(17)19-13-4-2-1-3-12(13)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSMNCHKAZCSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl (4-bromophenoxy)acetate typically involves the esterification of 2-chlorophenol with 4-bromophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chlorophenyl (4-bromophenoxy)acetate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl (4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetates.

    Oxidation: Phenolic derivatives.

    Reduction: Phenyl derivatives.

Scientific Research Applications

2-chlorophenyl (4-bromophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chlorophenyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Halogen Substitution Effects

4-Bromophenyl (4-Chlorophenoxy)Acetate (CAS 62095-46-9)

  • Structural Difference: Swapped positions of Br (on phenoxy) and Cl (on phenyl) compared to the target compound.
  • Properties :
    • Molecular formula: C₁₄H₁₀BrClO₃ (identical to target compound).
    • LogP (XLogP3): 4.7, indicating high lipophilicity .

Functional Group Variations: Ester vs. Ketone

1-(4-Bromophenyl)-2-(2-Chlorophenoxy)Ethanone

  • Structural Difference : Replaces the acetoxy group with a ketone.
  • Properties: Molecular formula: C₁₄H₁₀BrClO₂ (one fewer oxygen than the target compound). Bioactivity: Demonstrates fungicidal activity, attributed to the phenoxyacetic acid scaffold .
  • Implications : The ketone group reduces hydrogen-bond acceptor capacity (vs. ester) but may enhance metabolic stability.

Methyl 2-(4-Bromophenyl)-2-Oxoacetate

  • Structural Difference : Methyl ester with a ketone at the α-position.
  • Properties :
    • Synthesized via oxidation (68% yield) .
    • Likely higher reactivity due to the α-ketoester moiety.

Substituent and Backbone Modifications

Methyl 2-Bromo-2-(4-Chlorophenyl)Acetate (CAS 129592-89-8)

  • Structural Difference : Bromine on the acetate backbone and 4-chlorophenyl substituent.
  • Properties :
    • Molecular formula: C₉H₈BrClO₂.
    • Smaller molecular weight (287.52 g/mol) increases volatility compared to bulkier analogs .

Clopidogrel Intermediate: Methyl (R)-(-)-α-(2-Chlorophenyl)-6,7-Dihydrothieno[3,2-c]Pyridine-5(4H)-Acetate

  • Structural Difference: Incorporates a thienopyridine ring.
  • Properties :
    • Key intermediate in clopidogrel (antiplatelet drug) synthesis .
    • Stereochemistry critical: The (S)-(+)-enantiomer is therapeutically active, while the (R)-(-)-form requires racemization for recycling .
  • Implications : Complex heterocycles enhance target specificity but introduce synthetic challenges (e.g., enantiomeric separation).

Halogen and Aromatic System Variations

[2-(4-Bromophenyl)-2-Oxoethyl] 2-(3,4,5-Trimethoxyphenyl)Acetate

  • Structural Difference : Trimethoxyphenyl group introduces electron-donating substituents.
  • Properties: Molecular formula: C₁₉H₁₉BrO₆.

Propan-2-yl 2-{[3-(2-Chlorophenyl)-4-Oxo-4H-Chromen-7-yl]Oxy}Acetate

  • Structural Difference : Chromen ring system replaces phenyl groups.
  • Properties :
    • Part of screening libraries for drug discovery .
    • The chromen core may confer fluorescence or kinase inhibitory activity.

Critical Analysis of Structural Influences

  • Halogen Effects : Bromine and chlorine enhance lipophilicity and may improve membrane permeability but increase molecular weight.
  • Stereochemistry : While the target compound lacks chiral centers, clopidogrel intermediates highlight the importance of enantiopurity in pharmaceuticals .
  • Backbone Flexibility: Esters (e.g., target compound) offer metabolic lability, whereas ketones or heterocycles (e.g., thienopyridine) may enhance stability or target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.